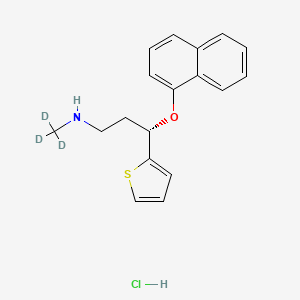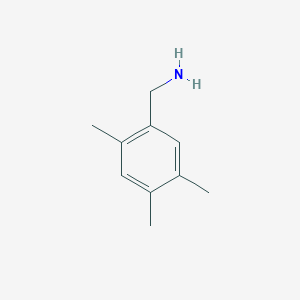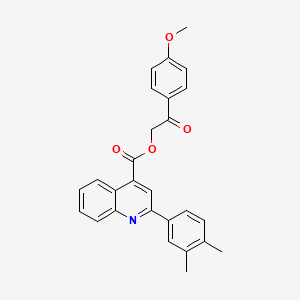
Duloxetine-D3.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Duloxetine D3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . The deuterated form is designed to improve the pharmacokinetic properties of the original compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine D3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of duloxetine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of duloxetine D3 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Duloxetine D3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of duloxetine D3 (hydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterated secondary amines .
Aplicaciones Científicas De Investigación
Duloxetine D3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool for studying the mechanisms of depression and anxiety.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various conditions, including depression, anxiety, and chronic pain.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Duloxetine D3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter release and reuptake .
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine hydrochloride: The non-deuterated form of the compound.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used for similar indications.
Uniqueness
Duloxetine D3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency .
Propiedades
Número CAS |
1435727-97-1 |
|---|---|
Fórmula molecular |
C18H20ClNOS |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |
Clave InChI |
BFFSMCNJSOPUAY-HQKLNPQUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)


![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)
